5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach is the condensation of 2-hydroxy-3,4-dimethylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various substituents on the aromatic rings, such as halogens or nitro groups.
Scientific Research Applications
5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another pyrazole derivative used as an anti-inflammatory drug.
Stanozolol: An anabolic steroid containing a pyrazole ring.
Uniqueness
5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl, sulfonamide, and pyrazole moieties contribute to its versatility in various applications .
Properties
Molecular Formula |
C25H24N4O4S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-16-9-14-21(24(30)17(16)2)22-15-23(28-27-22)25(31)26-18-10-12-20(13-11-18)34(32,33)29(3)19-7-5-4-6-8-19/h4-15,30H,1-3H3,(H,26,31)(H,27,28) |
InChI Key |
PUDMOXHVWOBMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
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